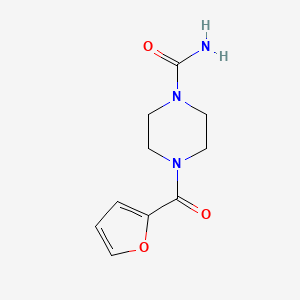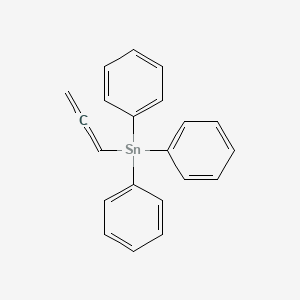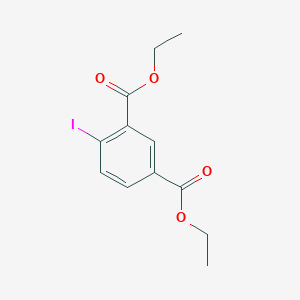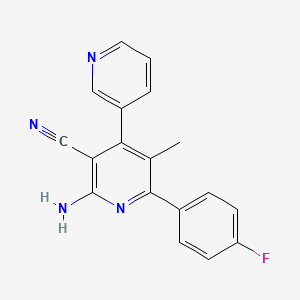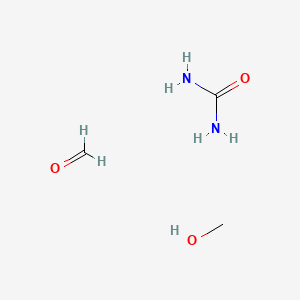
3-(Difluoromethylidene)-N-phenylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethylidene)-N-phenylpentanamide is an organic compound characterized by the presence of a difluoromethylidene group attached to a pentanamide backbone with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed difluoromethylation of acrylamides, which involves the use of difluoromethylation reagents under mild reaction conditions . The reaction conditions often include the use of copper complexes, additives such as trifluoroacetic acid and N-methylformamide, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production of 3-(Difluoromethylidene)-N-phenylpentanamide may involve large-scale difluoromethylation processes using advanced difluoromethylation reagents and catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethylidene)-N-phenylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the difluoromethylidene group to other functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
3-(Difluoromethylidene)-N-phenylpentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine-containing structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-(Difluoromethylidene)-N-phenylpentanamide involves its interaction with molecular targets through its difluoromethylidene group. This group can form strong bonds with various biomolecules, influencing their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethylidene)-N-phenylpentanamide
- 3-(Chloromethylidene)-N-phenylpentanamide
- 3-(Bromomethylidene)-N-phenylpentanamide
Uniqueness
3-(Difluoromethylidene)-N-phenylpentanamide is unique due to its difluoromethylidene group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. The presence of two fluorine atoms enhances its ability to participate in various chemical reactions and interact with biological targets .
Properties
CAS No. |
926935-51-5 |
|---|---|
Molecular Formula |
C12H13F2NO |
Molecular Weight |
225.23 g/mol |
IUPAC Name |
3-(difluoromethylidene)-N-phenylpentanamide |
InChI |
InChI=1S/C12H13F2NO/c1-2-9(12(13)14)8-11(16)15-10-6-4-3-5-7-10/h3-7H,2,8H2,1H3,(H,15,16) |
InChI Key |
YOAUDUPGDPTERL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(F)F)CC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate](/img/structure/B14167297.png)
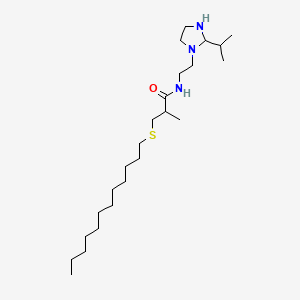
![(2Z)-1-(4-bromophenyl)-2-({[(4-methylphenyl)carbonyl]oxy}imino)propan-1-one](/img/structure/B14167318.png)
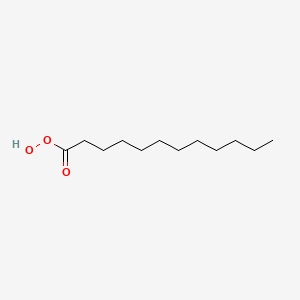
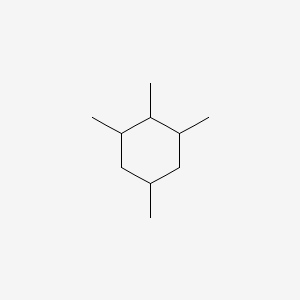
![N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B14167330.png)
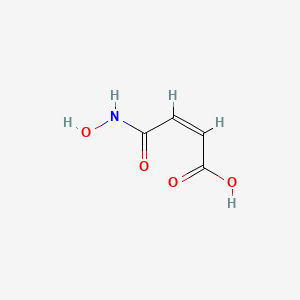
![8-Fluoro-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14167344.png)
